1-Fluoro-3-pentylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Fluoro-3-pentylbenzene involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a pentyl group, with a fluorine atom replacing one of the hydrogen atoms.Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.24 g/mol . It is a liquid at room temperature .Scientific Research Applications
1. Tumor Promotion Studies
1-Fluoro-2,4-dinitrobenzene (DNFB), closely related to 1-Fluoro-3-pentylbenzene, has been identified as a potent tumor-promoting agent in animal models. Bock et al. (1969) observed tumor development in mice treated with DNFB, suggesting its potential as a tool for understanding tumor promotion and its relationship with the immune system in sensitive animals (Bock, Fjelde, Fox, & Klein, 1969).
2. Interaction with Carbonic Anhydrase
Studies by Dugad et al. (1989) on fluorinated benzenesulfonamides, which include structures similar to this compound, revealed their interaction with human carbonic anhydrases. These compounds showed potential for understanding enzyme-inhibitor interactions and the dynamics of aromatic ring rotation in biological systems (Dugad, Cooley, & Gerig, 1989).
3. Assay Development for Amino Acids
Rapp (1963) explored the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids as a method for serum amino acid assay. This work highlights the potential application of similar fluorinated compounds in biochemical assays and diagnostics (Rapp, 1963).
4. Organic Synthesis and Chemistry
Ooi, Goto, & Maruoka (2003) studied the synthesis and application of fluorotetraphenylbismuth compounds in organic synthesis. These studies demonstrate the utility of fluorine-containing compounds, like this compound, in organic reactions and the development of new synthetic methodologies (Ooi, Goto, & Maruoka, 2003).
Mechanism of Action
Target of Action
1-Fluoro-3-pentylbenzene is a derivative of benzene, a cyclic hydrocarbon . The primary target of this compound is the benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen atom on the arenium ion, causing the carbon-hydrogen bond electrons to form a carbon-carbon double bond, reforming the aromaticity .
Biochemical Pathways
It’s known that benzene derivatives can undergo various reactions, including oxidation at the benzylic position . This reaction can lead to the formation of various products, depending on the specific conditions and the presence of other functional groups .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound has low gastrointestinal absorption .
- Distribution : It is permeable to the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, and it does not inhibit cytochrome P450 enzymes, except for CYP2D6 .
Result of Action
The electrophilic aromatic substitution reaction it undergoes can result in the formation of various products, depending on the specific electrophile involved . These products can have different properties and biological activities.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of different electrophiles can result in the formation of different products during the electrophilic aromatic substitution reaction . Additionally, factors such as pH and temperature can influence the rate and outcome of the reaction .
Safety and Hazards
The safety information for 1-Fluoro-3-pentylbenzene includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 1-Fluoro-3-pentylbenzene, can undergo reactions at the benzylic position . These reactions can involve various enzymes and proteins, leading to changes in the structure and function of these biomolecules .
Molecular Mechanism
It is known that benzylic compounds can undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in a dry environment at room temperature .
Metabolic Pathways
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Properties
IUPAC Name |
1-fluoro-3-pentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCMASGAHPDHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597334 | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28593-13-7 | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28593-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.